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Compound of Interest

Compound Name: Deunirmatrelvir

Cat. No.: B12392783

For research and development purposes only. Not for human or veterinary use.

Introduction

Nirmatrelvir (PF-07321332) is a potent inhibitor of the SARS-CoV-2 main protease (Mpro), an
enzyme essential for viral replication. As the active pharmaceutical ingredient in Paxlovid™,
Nirmatrelvir plays a crucial role in the therapeutic strategy against COVID-19. Itis a
peptidomimetic compound featuring a nitrile warhead that covalently and reversibly binds to the
catalytic cysteine residue of Mpro. The synthesis of Nirmatrelvir is a multi-step process that
requires careful control of stereochemistry and reaction conditions. This document provides a
detailed protocol for the synthesis of Nirmatrelvir suitable for a research laboratory setting,
based on established and published chemical routes. The protocol is intended for researchers,
scientists, and drug development professionals.

Data Summary

The following table summarizes quantitative data for the key steps in the synthesis of
Nirmatrelvir. Yields and specific parameters may vary based on experimental conditions and
scale.
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Experimental Protocols

Materials and Reagents
Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride

Boc-L-tert-leucine

N,N-Dimethylformamide (DMF), anhydrous

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCI)

Hydroxybenzotriazole (HOBY)

N-methylmorpholine (NMM)
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» Diethyl ether

e Lithium hydroxide monohydrate (LIOH-H20)
o Tetrahydrofuran (THF)

o Ethyl acetate (EtOAC)

e Hydrochloric acid (HCI), 1N solution

¢ Sodium sulfate (Na2S0a4), anhydrous
 Trifluoroacetic anhydride (TFAA)

e Zinc chloride (ZnCl2)

o Dichloromethane (CH2Cl2), anhydrous

e (S)-2-amino-N-((S)-1-cyano-2-((S)-2-oxopyrrolidin-3-yl)ethyl)-3,3-dimethylbutanamide
hydrochloride

e Burgess reagent or other dehydrating agents (e.g., T3P)

Step 1: Synthesis of Methyl (1R,2S,5S)-3-((S)-2-((tert-
butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-6,6-
dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate
(Intermediate 1)

This step involves the amide coupling of the bicyclic proline scaffold with protected L-tert-
leucine.

Procedure:

e To a stirred solution of Boc-L-tert-leucine (1.50 mmol) and methyl (1R,2S,5S)-6,6-dimethyl-3-
azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride (1.0 mmol) in anhydrous DMF (13 mL)
at 0 °C, add EDC-HCI (1.50 mmol), HOBLt (2.0 mmol), and N-methylmorpholine (2.50 mmol).
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o After 10 minutes, remove the ice bath and stir the reaction mixture at room temperature (23
°C) for 5 hours.

 Dilute the reaction mixture with diethyl ether and wash with cold water.

o Separate the organic layer, dry over anhydrous NazSOa, filter, and concentrate under
reduced pressure.

Purify the crude product by column chromatography to afford Intermediate 1.

Step 2: Synthesis of (1R,2S,5S)-3-((S)-2-Amino-3,3-
dimethylbutanoyl)-6,6-dimethyl-3-
azabicyclo[3.1.0]hexane-2-carboxylic acid (Intermediate
2)

This two-part step involves the hydrolysis of the methyl ester followed by the removal of the
Boc protecting group.

Part A: Ester Hydrolysis

» To a vigorously stirring solution of Intermediate 1 (1.59 mmol) in a mixture of THF (3 mL) and
water (8 mL) at O °C, add LiOH-H20 (4.76 mmol).

e Stir for 1 hour at 0 °C.

o Evaporate the solvent under reduced pressure.

 Dilute the residue with ethyl acetate and neutralize with 1N HCI.
» Extract the aqueous solution three times with EtOAc.

o Combine the organic layers, dry over anhydrous Na=SOa, filter, and concentrate to yield the
carboxylic acid intermediate.

Part B: Boc Deprotection
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e The carboxylic acid intermediate from Part A is then subjected to standard Boc-deprotection
conditions, typically using trifluoroacetic acid (TFA) in dichloromethane or HCI in dioxane, to
yield the amine salt, Intermediate 2.

Step 3: Synthesis of (1R,2S,5S)-3-((S)-3,3-dimethyl-2-
(2,2,2-trifluoroacetamido)-butanoyl)-6,6-dimethyl-3-
azabicyclo[3.1.0]hexane-2-carboxylic acid (Intermediate
3)

This step involves the trifluoroacetylation of the primary amine.

Procedure:

To a stirred solution of the deprotected amine intermediate from Step 2 in anhydrous CH2Cl2
(3.6 mL) at 23 °C, add ZnClz (0.18 mmol) and trifluoroacetic anhydride (5.46 mmaol).

Stir the reaction for 12 hours.

Quench the reaction with water and extract three times with CH2Cl-.

Combine the organic layers, dry over anhydrous Na2SOa, filter, and concentrate under
reduced pressure to obtain Intermediate 3.

Step 4: Synthesis of (1R,2S,5S)-N-((S)-1-carbamoyl-2-
((S)-2-oxopyrrolidin-3-yl)ethyl)-3-((S)-3,3-dimethyl-2-
(2,2,2-trifluoroacetamido)butanoyl)-6,6-dimethyl-3-
azabicyclo[3.1.0]hexane-2-carboxamide (Intermediate 4)

This is the second key amide coupling step to connect the two main fragments of the molecule.
Procedure:

e To a solution of Intermediate 3 (1.0 equiv) in a suitable solvent like DMF or CH2Clz, add a
coupling agent such as HATU or EDC/HOBLt and a non-nucleophilic base like DIPEA or
NMM.
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e Add the hydrochloride salt of the "eastern fragment", (S)-2-amino-N-((S)-1-cyano-2-((S)-2-
oxopyrrolidin-3-yl)ethyl)-3,3-dimethylbutanamide, to the reaction mixture.

« Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
e Work up the reaction by washing with aqueous solutions (e.g., dilute HCI, NaHCOs, brine).

e Dry the organic layer, concentrate, and purify by chromatography to yield Intermediate 4.

Step 5: Synthesis of Nirmatrelvir

The final step is the dehydration of the primary amide to the characteristic nitrile "warhead".
Procedure:
e Dissolve Intermediate 4 in an anhydrous solvent such as THF or CH2Clz.

e Add a dehydrating agent. The Burgess reagent is commonly cited in patented syntheses.
Alternatively, greener reagents like T3P (propanephosphonic acid anhydride) can be used.

 Stir the reaction at room temperature or with gentle heating as required, monitoring for
completion.

e Upon completion, quench the reaction and perform an agueous workup.
o Extract the product into an organic solvent, dry, and concentrate.

 Purify the final product, Nirmatrelvir, by crystallization or column chromatography to achieve
high purity.

Visual Workflow

The following diagram illustrates the synthetic workflow for Nirmatrelvir.
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Caption: Synthetic workflow for Nirmatrelvir.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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